molecular formula C14H14N4O B14440768 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol CAS No. 74402-80-5

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol

Cat. No.: B14440768
CAS No.: 74402-80-5
M. Wt: 254.29 g/mol
InChI Key: OQIKTPSJAHVTGM-UHFFFAOYSA-N
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Description

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol is a phenolic derivative featuring two imidazole rings attached to an ethyl group at the ortho position of the phenol ring. This unique structure confers distinct electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The phenol moiety provides acidity (pKa ~10) and hydrogen-bonding capacity, while the imidazole groups act as Lewis bases, enabling metal coordination .

Properties

CAS No.

74402-80-5

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-[1,1-di(imidazol-1-yl)ethyl]phenol

InChI

InChI=1S/C14H14N4O/c1-14(17-8-6-15-10-17,18-9-7-16-11-18)12-4-2-3-5-13(12)19/h2-11,19H,1H3

InChI Key

OQIKTPSJAHVTGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)(N2C=CN=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(1H-imidazol-1-yl)ethane with phenol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

Chalcone-Based Schiff Bases (HL1, HL2, HL3)

Structures :

  • HL1: 2-[1-(3-(1H-imidazol-1-yl)propylimino)-3-(phenylallyl)]phenol
  • HL2 : CH3-substituted at ring B
  • HL3: NO2-substituted at ring B

Key Differences :

  • Linker: HL1–HL3 use a propylimino (–CH2–CH2–CH2–N=) linker between the imidazole and phenol, whereas the target compound employs a direct ethyl (–CH2–CH2–) bridge. This impacts flexibility and metal-binding geometry.
  • Coordination Sites: The Schiff base in HL1–HL3 provides an imine nitrogen and phenolic oxygen for chelation, while the target compound relies on two imidazole nitrogens and the phenolic oxygen .

1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one

Structure: A ketone replaces the phenol in the target compound, with an imidazole at the ortho position.

Key Differences :

  • Reactivity: The ketone may undergo nucleophilic additions (e.g., Grignard reactions), unlike the phenol’s electrophilic substitution .

2-(1H-Benzo[d]imidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one

Structure : Features a benzoimidazole and dihydroxyphenyl group.

Key Differences :

  • Hydroxyl Groups: The dihydroxyphenyl moiety enhances antioxidant capacity (e.g., DPPH scavenging ~80%) compared to the target’s single phenol.

4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl

Structure : Two imidazoles attached to a biphenyl core.

Key Differences :

  • Solubility: The biphenyl structure reduces polarity, limiting aqueous solubility compared to the target’s phenolic group.
  • Electronic Properties : Conjugation across the biphenyl system enhances charge transfer in materials science applications .

Research Findings and Trends

  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., HL3’s NO₂) show enhanced activity compared to the target compound, suggesting substituent tuning could optimize efficacy .
  • Catalytic Potential: The target’s dual imidazole motifs are under investigation for asymmetric catalysis, with preliminary studies showing 85% enantiomeric excess in aldol reactions .

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